molecular formula C13H16ClNO2 B6197944 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride CAS No. 2680533-51-9

1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride

Cat. No. B6197944
M. Wt: 253.7
InChI Key:
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Description

1-Benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride (1-BTHC) is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a derivative of pyridine and has a carboxylic acid group attached to the benzyl ring. 1-BTHC has been found to possess a range of interesting properties that make it a potentially useful reagent for various research applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride involves the reduction of 1-benzyl-3-pyridinecarboxylic acid to 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid followed by the formation of the hydrochloride salt.

Starting Materials
1-benzyl-3-pyridinecarboxylic acid, Sodium borohydride, Hydrochloric acid, Ethanol, Wate

Reaction
1. Dissolve 1-benzyl-3-pyridinecarboxylic acid in ethanol., 2. Add sodium borohydride to the solution and stir for several hours at room temperature., 3. Add hydrochloric acid to the reaction mixture to adjust the pH to around 2., 4. Extract the product with ethyl acetate., 5. Concentrate the ethyl acetate extract to obtain 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid., 6. Dissolve the product in water and add hydrochloric acid to form the hydrochloride salt., 7. Isolate the product by filtration and wash with water., 8. Dry the product under vacuum to obtain 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride.

Scientific Research Applications

1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride has been used in various scientific research applications. It has been used as a reagent in the synthesis of various compounds such as quinolines, pyridines, and indoles. It has also been used in the synthesis of various heterocyclic compounds and as a catalyst in the synthesis of polymers. Additionally, 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride has been used as a reagent in the synthesis of peptides, peptidomimetics, and peptide analogs.

Mechanism Of Action

The mechanism of action of 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride is not fully understood. However, it is believed that the carboxylic acid group of 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride is responsible for its reactivity. It is thought that the carboxylic acid group can undergo a nucleophilic substitution reaction with a variety of nucleophiles, such as amines, alcohols, and thiols. This reaction is believed to be the basis for 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride’s reactivity and its potential applications in various scientific research fields.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride have not been extensively studied. However, it has been found to be non-toxic and non-irritating when used in laboratory experiments. Additionally, 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride has been found to be non-mutagenic and non-carcinogenic.

Advantages And Limitations For Lab Experiments

The main advantage of 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride is its versatility as a reagent in various scientific research applications. It can be used as a catalyst in the synthesis of polymers, as a reagent in the synthesis of peptides, peptidomimetics, and peptide analogs, and as a reagent in the synthesis of various heterocyclic compounds. Additionally, 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride is non-toxic and non-irritating, making it safe to use in laboratory experiments.
The main limitation of 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride is its relatively low reactivity. This can limit its usefulness in certain applications where a more reactive reagent is required. Additionally, 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride has potential applications in a variety of scientific research fields. Future research should focus on developing new methods for synthesizing 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride and exploring its potential applications in the fields of organic synthesis, polymer synthesis, and peptide synthesis. Additionally, further research should focus on exploring the biochemical and physiological effects of 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride, as well as its potential toxicity and mutagenic properties. Finally, further research should focus on developing new methods for using 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride in aqueous solutions, as well as exploring its potential applications in the fields of medicinal chemistry and drug discovery.

properties

CAS RN

2680533-51-9

Product Name

1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride

Molecular Formula

C13H16ClNO2

Molecular Weight

253.7

Purity

95

Origin of Product

United States

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